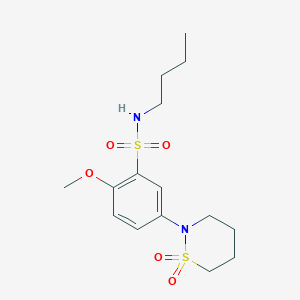
N-butyl-5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxybenzenesulfonamide, also known as BDBMT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-butyl-5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to inhibit the growth and migration of cancer cells. This compound has also been found to have antioxidant and neuroprotective effects, as well as the ability to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-butyl-5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxybenzenesulfonamide in lab experiments is its relatively low toxicity compared to other potential drug candidates. However, its solubility in water is limited, which can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-butyl-5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxybenzenesulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research could focus on the development of more effective synthesis methods for this compound, as well as the optimization of its pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease areas.
Synthesemethoden
N-butyl-5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxybenzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzenesulfonyl chloride with butylamine, followed by the reaction of the resulting product with 1,1-dioxide-1,2-thiazinan-2-amine. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxybenzenesulfonamide has shown potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-butyl-5-(1,1-dioxothiazinan-2-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S2/c1-3-4-9-16-24(20,21)15-12-13(7-8-14(15)22-2)17-10-5-6-11-23(17,18)19/h7-8,12,16H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABPIXXLAYUVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)N2CCCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-benzoyl-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5106446.png)
![2-(2-fluorophenyl)-N-[2-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5106448.png)
![5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B5106463.png)


![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5106488.png)

![2-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5106497.png)
![3-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B5106511.png)


